molecular formula C7H8BrN3O B12961310 6-Bromo-5-methylnicotinohydrazide

6-Bromo-5-methylnicotinohydrazide

Cat. No.: B12961310
M. Wt: 230.06 g/mol
InChI Key: AICOJHGRUUAPHI-UHFFFAOYSA-N
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Description

6-Bromo-5-methylnicotinohydrazide is a chemical compound that belongs to the class of nicotinohydrazides. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the nicotinohydrazide skeleton. Nicotinohydrazides are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylnicotinohydrazide typically involves the bromination of 5-methylnicotinic acid followed by the formation of the hydrazide. The general synthetic route can be summarized as follows:

    Bromination: 5-Methylnicotinic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Formation of Hydrazide: The brominated product is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylnicotinohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazide group can participate in redox reactions.

    Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the hydrazide group.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

6-Bromo-5-methylnicotinohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Coordination Chemistry: The compound can act as a ligand in the formation of metal complexes, which are studied for their biological activities.

    Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylnicotinohydrazide involves its interaction with biological targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
  • 6-Bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide

Uniqueness

6-Bromo-5-methylnicotinohydrazide is unique due to the presence of both a bromine atom and a methyl group on the nicotinohydrazide skeleton. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other nicotinohydrazides.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

6-bromo-5-methylpyridine-3-carbohydrazide

InChI

InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12)

InChI Key

AICOJHGRUUAPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C(=O)NN

Origin of Product

United States

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